![molecular formula C12H19NO B11905365 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline](/img/structure/B11905365.png)
4-Ethoxy-2-methyl-5-(propan-2-yl)aniline
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Overview
Description
4-Ethoxy-5-isopropyl-2-methylaniline: is an organic compound with the molecular formula C12H19NO It is a derivative of aniline, featuring ethoxy, isopropyl, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-5-isopropyl-2-methylaniline can be achieved through several methods. One common approach involves the nitration of a benzene derivative followed by reduction to form the aniline derivative. The steps are as follows:
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of 4-Ethoxy-5-isopropyl-2-methylaniline typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-5-isopropyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Modified amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Organic Synthesis
4-Ethoxy-2-methyl-5-(propan-2-yl)aniline serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, which can lead to the development of novel compounds with specific properties. The compound can undergo several reactions, including:
- Nucleophilic substitutions : Where the aniline nitrogen can be modified to create derivatives with enhanced biological activity.
- Coupling reactions : Such as Suzuki or Sonogashira couplings, to form biaryl compounds that are significant in pharmaceuticals.
Pharmaceutical Chemistry
The compound is being explored for its potential applications in drug development. Its ability to act as a precursor for biologically active molecules makes it essential in medicinal chemistry. Some notable applications include:
- Synthesis of Indole Derivatives : Indoles are critical in many pharmaceutical agents, and this compound can be transformed into indole derivatives that exhibit anti-inflammatory and CNS depressant properties .
- Oxindole Production : The compound can be used to synthesize oxindoles, which are known for their therapeutic effects, including anti-diarrheal and antibacterial activities .
Material Science
In material science, this compound has potential applications in the development of polymers and coatings due to its chemical stability and reactivity. It can be utilized in:
- Polymerization processes : Serving as a monomer or co-monomer to enhance the properties of synthetic materials.
- Functional coatings : Its unique structure allows it to impart specific functionalities to surfaces when used in formulations.
Comparative Analysis with Related Compounds
To better understand the significance of this compound, a comparison with structurally similar compounds is helpful:
Compound Name | Structural Features | Differences |
---|---|---|
4-Ethoxy-2-methylaniline | Lacks isopropyl group | Different chemical reactivity |
5-Isopropyl-2-methylaniline | Lacks ethoxy group | Affects reactivity and applications |
4-Ethoxy-5-methyl-2-isopropylaniline | Positional isomer with different substitution patterns | Variations in properties and reactivity |
This table highlights how the unique combination of substituents in this compound contributes to its distinct chemical behavior and potential applications.
Case Studies and Research Findings
Research indicates that derivatives of this compound have shown promising results in various biological assays. For instance:
- Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit significant antimicrobial properties, making them candidates for further development as antibiotic agents.
- Anti-inflammatory Effects : Research has shown that modifications of this compound can lead to substances that effectively reduce inflammation, indicating potential use in treating inflammatory diseases.
- CNS Activity : Some derivatives have been evaluated for their effects on the central nervous system, showing promise as anxiolytics or sedatives.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-isopropyl-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Ethoxy-2-methylaniline: Lacks the isopropyl group, resulting in different chemical and physical properties.
5-Isopropyl-2-methylaniline: Lacks the ethoxy group, affecting its reactivity and applications.
4-Ethoxy-5-methyl-2-isopropylaniline: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness: 4-Ethoxy-5-isopropyl-2-methylaniline is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Its structure allows for targeted interactions in various chemical and biological contexts, making it a valuable compound for research and industrial use.
Biological Activity
4-Ethoxy-2-methyl-5-(propan-2-yl)aniline is a compound with a unique structural configuration that includes an ethoxy group, a methyl group, and an isopropyl group attached to a benzene ring. This composition suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Biological Activity Overview
Research on this compound has primarily focused on its potential as an antimicrobial and anticancer agent. The following sections detail specific findings related to its biological activities.
Antimicrobial Activity
A study evaluating various derivatives of aniline compounds, including this compound, reported significant antimicrobial properties. The compound exhibited activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. Notably, it showed cytotoxic effects comparable to established chemotherapeutic agents. The compound's mechanism appears to involve apoptosis induction in cancer cells, which was evidenced by flow cytometry assays revealing dose-dependent apoptotic activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that the presence of electron-donating groups enhances its activity against certain cancer cell lines while the introduction of electron-withdrawing groups tends to decrease potency .
Modification | Effect on Activity |
---|---|
Electron-donating group | Increased activity |
Electron-withdrawing group | Decreased activity |
Alkyl chain length | Optimal length correlates with potency |
Case Studies and Experimental Findings
- Cytotoxicity Against Cancer Cell Lines : In a comparative study, this compound was tested against various human cancer cell lines (e.g., MCF-7, U937). Results indicated IC50 values in the low micromolar range, suggesting significant potential for further development as an anticancer drug .
- Mechanism of Action : Investigations into the mechanism revealed that the compound induces cellular stress responses leading to apoptosis. Morphological changes in treated cells were observed, such as membrane blebbing and loss of adherence, which are indicative of apoptotic processes .
Properties
IUPAC Name |
4-ethoxy-2-methyl-5-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-5-14-12-6-9(4)11(13)7-10(12)8(2)3/h6-8H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTKKDBHJQEFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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